(R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride
CAS No.:
Cat. No.: VC13483104
Molecular Formula: C14H16ClNO2
Molecular Weight: 265.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16ClNO2 |
|---|---|
| Molecular Weight | 265.73 g/mol |
| IUPAC Name | methyl (3R)-3-amino-3-naphthalen-1-ylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12;/h2-8,13H,9,15H2,1H3;1H/t13-;/m1./s1 |
| Standard InChI Key | ZNGAZRIEWXNCBQ-BTQNPOSSSA-N |
| Isomeric SMILES | COC(=O)C[C@H](C1=CC=CC2=CC=CC=C21)N.Cl |
| SMILES | COC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl |
| Canonical SMILES | COC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound’s molecular formula is C₁₄H₁₆ClNO₂, with a molecular weight of 265.73 g/mol . Its IUPAC name, methyl (3R)-3-amino-3-naphthalen-1-ylpropanoate hydrochloride, reflects its esterified propanoic acid backbone, chiral amine group at the β-carbon, and naphthalen-1-yl substituent. The hydrochloride salt enhances stability and solubility in polar solvents.
Stereochemical Configuration
The (R)-configuration at the β-carbon is critical for its biological activity, as enantiomeric purity often dictates binding affinity to target proteins. The naphthalene group contributes hydrophobicity, potentially facilitating interactions with aromatic residues in enzymes or receptors.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Friedel-Crafts Acylation: Naphthalene reacts with acryloyl chloride to introduce the propanoate chain.
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Enantioselective Amination: Catalytic asymmetric hydrogenation or enzymatic resolution ensures (R)-configuration.
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Esterification and Salt Formation: Methylation of the carboxylic acid followed by treatment with HCl yields the hydrochloride salt .
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield (>90%) and purity (>97%) . Key parameters include:
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Temperature: 50–80°C for amination steps.
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Pressure: 1–3 atm for hydrogenation.
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Catalysts: Palladium on carbon (Pd/C) for asymmetric hydrogenation.
| Parameter | Condition |
|---|---|
| Reaction Temperature | 50–80°C |
| Pressure | 1–3 atm |
| Catalyst | Pd/C |
| Purity | ≥97% |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt improves aqueous solubility compared to the free base. It is soluble in methanol, DMSO, and aqueous buffers (pH 4–6). Long-term storage requires desiccated conditions at 2–8°C to prevent hydrolysis of the ester group .
Thermal Behavior
Differential scanning calorimetry (DSC) data are unavailable, but similar hydrochloride salts exhibit melting points between 150–200°C with decomposition upon overheating.
Biological and Therapeutic Applications
Mechanism of Action
The compound’s naphthalene group may interact with hydrophobic binding pockets in proteins, while the protonated amine facilitates ionic interactions. Preliminary studies suggest activity against serine proteases and G protein-coupled receptors (GPCRs).
Future Research Directions
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Structure-Activity Relationships (SAR): Modifying the naphthalene substituents to enhance target selectivity.
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Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability.
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Scale-Up Technologies: Developing solvent-free synthesis routes for greener production.
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